

Certificate of Analysis: 4-Methylbenzylidene Camphor-d4 - A Technical Guide

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Compound of Interest		
Compound Name:	4-Methylbenzylidene camphor-d4	
Cat. No.:	B580917	Get Quote

This technical guide provides a comprehensive overview of the quality control, analytical methodologies, and data interpretation for a Certificate of Analysis (CoA) of **4-Methylbenzylidene camphor-d4**. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.

Compound Information

4-Methylbenzylidene camphor-d4 is the deuterated form of 4-Methylbenzylidene camphor (4-MBC), a known UV filter. The incorporation of four deuterium atoms on the phenyl ring makes it a valuable internal standard for pharmacokinetic and metabolic studies, allowing for its differentiation from the endogenous or unlabeled compound by mass spectrometry.[1][2]



Parameter	Value	
Chemical Name	1,7,7-trimethyl-3-[(4-methylphenyl-d4)methylene]-bicyclo[2.2.1]heptan-2-one	
Molecular Formula	C18H18D4O	
Molecular Weight	258.39 g/mol [1]	
CAS Number	1219806-41-3[1][3]	
Unlabeled CAS No.	36861-47-9[1][3][4]	
Appearance	White to off-white solid[1][5]	
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[1]	

Analytical Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for **4-Methylbenzylidene camphor-d4**.

Table 1: Purity and Isotopic Enrichment

Test	Method	Specification	Result
Chemical Purity	HPLC/UPLC	≥ 98.0%	99.5%
Isotopic Enrichment	Mass Spectrometry	≥ 98%	99.2%
Deuterium Incorporation	Mass Spectrometry	Report	d4: 99.2%, d3: 0.7%, d2: 0.1%, d1: <0.1%, do: <0.1%

Table 2: Identity Confirmation



Test	Method	Specification	Result
¹ H-NMR	500 MHz, CDCl₃	Consistent with structure	Conforms
Mass Spectrum	ESI-MS	Consistent with structure	Conforms

Table 3: Physical Properties

Test	Method	Specification	Result
Appearance	Visual	White to off-white solid	Conforms
Solubility	Visual	Soluble in DMSO (25 mg/mL)[1]	Conforms

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

- Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
- Column: C18, 4.6 x 150 mm, 5 μm.
- Mobile Phase:
 - A: Water with 0.1% Formic Acid
 - B: Acetonitrile with 0.1% Formic Acid
- Gradient: 70% B to 95% B over 10 minutes, hold at 95% B for 5 minutes, return to 70% B over 1 minute, and equilibrate for 4 minutes.



• Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Detection: UV at 301 nm.[6]

Injection Volume: 10 μL.

- Sample Preparation: The sample is dissolved in acetonitrile to a concentration of approximately 1 mg/mL.
- Purity Calculation: The chemical purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Isotopic Enrichment and Identity

- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF LC-MS).[7]
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Mass Range: m/z 100-500.
- Sample Infusion: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and infused directly or via LC.
- Data Analysis:
 - Identity Confirmation: The measured monoisotopic mass of the protonated molecule
 [M+H]⁺ is compared to the calculated theoretical mass.
 - Isotopic Enrichment: The relative intensities of the ion peaks corresponding to the different deuterated species (do to d4) are measured. The isotopic enrichment is calculated as the percentage of the d4 species relative to the sum of all deuterated and undeuterated species.



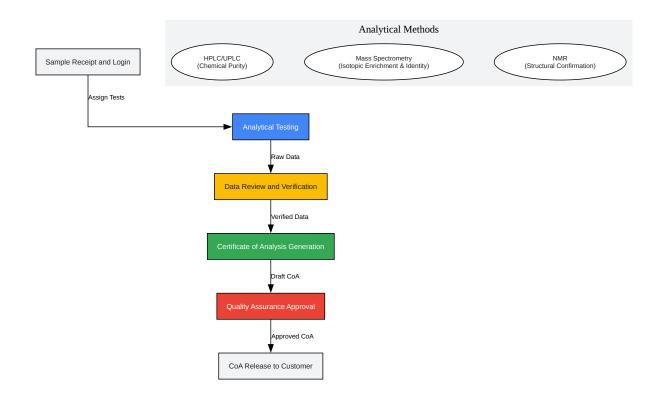
Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

- Instrumentation: 500 MHz NMR Spectrometer.[8]
- Solvent: Chloroform-d (CDCl3).
- Sample Concentration: Approximately 5-10 mg/mL.
- Parameters:
 - Pulse Program: Standard ¹H acquisition.
 - Number of Scans: 16.
 - Relaxation Delay: 1.0 s.
- Data Analysis: The chemical shifts, splitting patterns, and integrations of the observed protons are compared with the expected structure of 4-Methylbenzylidene camphor-d4.
 The reduced integration of the aromatic signals corresponding to the deuterated positions confirms the isotopic labeling.

Visualizations

The following diagrams illustrate the workflow of a typical Certificate of Analysis and a representative analytical technique.







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